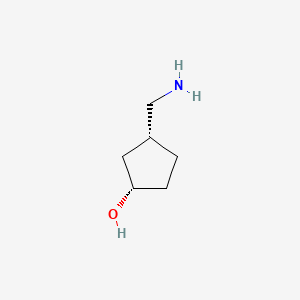

(1S,3R)-3-Aminomethyl-cyclopentanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,3R)-3-(aminomethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBNZASXRSXFRW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Application of (1S,3R)-3-Aminomethyl-cyclopentanol (CAS 1201787-06-5) in Modern Drug Discovery

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction: The Rationale for Chiral Cycloalkanes

In contemporary medicinal chemistry, the transition from "flat" aromatic rings to sp³-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. (1S,3R)-3-Aminomethyl-cyclopentanol (CAS: 1201787-06-5) represents a highly privileged chiral building block[1]. Functioning as a versatile synthetic intermediate[2], it provides a rigidified vector for pharmacophore projection, making it exceptionally valuable in the design of kinase inhibitors, peptidomimetics, and CNS-active therapeutics.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a structural tool. The specific (1S,3R) stereochemistry dictates the spatial relationship between the primary amine and the secondary hydroxyl group, governing how the resulting drug candidate will interact with the binding pocket of a target protein.

Structural and Physicochemical Profiling

Understanding the fundamental properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The low molecular weight and optimal polar surface area make it an ideal fragment for lead optimization[1].

Table 1: Physicochemical & Computational Properties

| Property | Value | Causality / Pharmacological Relevance |

| Molecular Weight | 115.176 g/mol | Highly atom-economical; maximizes Ligand Efficiency (LE). |

| Molecular Formula | C6H13NO | Standard aliphatic composition[1]. |

| Exact Mass | 115.0997 | Critical for High-Resolution Mass Spectrometry (HRMS) tracking[1]. |

| Hydrogen Bond Donors | 2 (-NH2, -OH) | Facilitates robust interactions with kinase hinge regions or aspartate residues[1]. |

| Hydrogen Bond Acceptors | 2 (N, O) | Enhances aqueous solubility and target residence time. |

| Solubility | Soluble in DMSO | Compatible with standard high-throughput screening (HTS) storage formats[3]. |

Pharmacophoric Utility

The distinct structural features of (1S,3R)-3-Aminomethyl-cyclopentanol map directly to specific benefits in drug design. The diagram below illustrates the logical relationship between the molecule's functional groups and their pharmacological utility.

Caption: Pharmacophoric mapping of (1S,3R)-3-Aminomethyl-cyclopentanol structural features.

Synthetic Workflows: Derivatization Strategies

When incorporating this chiral intermediate into a larger active pharmaceutical ingredient (API), chemoselectivity is the primary challenge. The primary amine is highly nucleophilic, but the secondary hydroxyl can compete under certain conditions, leading to unwanted esterification or etherification.

Workflow Logic

To ensure a high-yielding, self-validating synthetic process, orthogonal protection strategies must be employed.

Caption: Standard chemoselective derivatization workflow for pharmaceutical synthesis.

Step-by-Step Methodology: Chemoselective Amide Coupling

This protocol describes the coupling of an arbitrary carboxylic acid to the amine of (1S,3R)-3-Aminomethyl-cyclopentanol.

Causality & Rationale: We utilize HATU as the coupling reagent because its fast kinetics minimize the residence time of the reactive intermediate, thereby preventing epimerization of the chiral centers. N,N-Diisopropylethylamine (DIPEA) is chosen as the base due to its steric bulk, which prevents it from acting as a competing nucleophile.

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Activation: Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes at room temperature to allow the formation of the active ester.

-

Coupling: Add (1S,3R)-3-Aminomethyl-cyclopentanol (1.05 equiv) as a solution in DMF.

-

Self-Validation Checkpoint (In-Process Control): After 2 hours, withdraw a 5 µL aliquot, quench in 100 µL of 1:1 Acetonitrile/Water, and inject into the LC-MS. The disappearance of the m/z 116.1 peak [M+H]+ and the appearance of the target mass confirms complete conversion. Do not proceed to workup until this validation is met.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation and Quality Control

Trustworthiness in drug development requires that every synthesized batch is rigorously validated. An orthogonal approach using LC-MS (for identity) and Chiral HPLC (for stereochemical purity) is mandatory. The basic conditions of amide coupling can occasionally trigger epimerization; therefore, verifying the retention of the (1S,3R) configuration is non-negotiable.

Table 2: Orthogonal Analytical Validation Parameters

| Parameter | LC-MS (Chemical Identity) | Chiral HPLC (Stereochemical Purity) |

| Column | C18 (50 x 2.1 mm, 1.8 µm) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | Hexane (0.1% Diethylamine) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Isopropanol |

| Elution Profile | Gradient: 5% to 95% B over 3 min | Isocratic: 85:15 (A:B) |

| Flow Rate | 0.6 mL/min | 1.0 mL/min |

| Detection | ESI+ (Targeting m/z 116.1[M+H]+) | UV at 210 nm |

Methodological Execution: Run the synthesized compound against a racemic standard of 3-aminomethyl-cyclopentanol on the Chiralpak AD-H column. The (1S,3R) enantiomer must present as a single peak with an Enantiomeric Excess (ee) of >98%. If a secondary peak corresponding to the (1R,3S) enantiomer is detected, the batch must be subjected to preparative chiral chromatography.

Safety, Handling, and Toxicology

While (1S,3R)-3-Aminomethyl-cyclopentanol is a standard laboratory intermediate, it possesses specific hazards that require strict engineering controls. According to established Safety Data Sheets (SDS), the toxicological properties of this specific chiral isomer have not been exhaustively investigated in human models[3].

-

Hazard Profile: The material is irritating to mucous membranes, the upper respiratory tract, eyes, and skin[3]. It may be harmful via inhalation, ingestion, or direct skin absorption[3].

-

Engineering Controls: All handling, especially of the neat powder or concentrated DMF solutions, must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloved during handling of the neat liquid/solid), safety goggles, and a standard laboratory coat are required. In case of a fire involving this compound, self-contained breathing apparatus (SCBA) is mandatory due to the potential release of toxic nitrogen oxides (NOx)[3].

-

First Aid Response: In case of skin contact, immediately wash with soap and plenty of water for at least 15 minutes[3]. For eye contact, flush with water for 15 minutes while holding eyelids apart, and seek immediate medical evaluation[3].

References

Sources

(1S,3R)-3-Aminomethyl-cyclopentanol safety and handling guidelines

Title : (1S,3R)-3-Aminomethyl-cyclopentanol: Safety, Handling, and Physicochemical Profiling in Pharmaceutical Synthesis

Abstract As a Senior Application Scientist, I frequently encounter challenges in the handling and formulation of chiral amino alcohols. (1S,3R)-3-Aminomethyl-cyclopentanol (CAS: 1201787-06-5) is a highly valuable synthetic intermediate[1]. Its rigid cyclopentane ring and specific stereochemistry make it a crucial building block in the synthesis of complex pharmaceutical agents, including kinase inhibitors, PROTAC linkers, and neurological therapeutics[2][3]. This whitepaper provides an in-depth, causality-driven guide to the safety, handling, and solubility profiling of this compound, ensuring high-fidelity results in drug development workflows.

Physicochemical Properties & Mechanistic Causality

The molecular architecture of (1S,3R)-3-Aminomethyl-cyclopentanol dictates its macroscopic behavior and handling requirements[1]. The presence of both a primary amine (-NH 2 ) and a secondary hydroxyl (-OH) group on a compact cycloalkane scaffold creates a dense network of hydrogen bond donors and acceptors[3].

Causality of Hygroscopicity and Degradation : Because of these functional groups, the compound is inherently hygroscopic. Atmospheric moisture readily forms hydrogen bonds with the amine and hydroxyl moieties, leading to water absorption that can alter the compound's effective molarity during sensitive stoichiometric reactions. Furthermore, primary amines are highly susceptible to reaction with atmospheric carbon dioxide (CO 2 ) to form carbamate salts. This spontaneous reaction not only degrades the purity of the intermediate but also drastically alters its solubility profile. Therefore, strict environmental isolation is not just recommended; it is a mechanistic requirement for maintaining batch-to-batch reproducibility.

Table 1: Quantitative Data Summary for (1S,3R)-3-Aminomethyl-cyclopentanol

| Property | Value | Mechanistic Implication |

| CAS Number | 1201787-06-5[1] | Unique identifier for the specific (1S,3R) stereoisomer. |

| Molecular Weight | 115.176 g/mol [1] | Low molecular weight facilitates high ligand efficiency in drug design. |

| Molecular Formula | C 6 H 13 NO[1] | High heteroatom-to-carbon ratio drives polarity. |

| Solubility | Soluble in H 2 O, DMSO[3] | Ideal for aqueous biological assays and polar organic synthesis. |

| Storage Temp | 2-8°C | Minimizes oxidative degradation and volatility. |

| Atmosphere | Argon / Nitrogen | Prevents carbamate formation via CO 2 scavenging. |

Safety & Hazard Profile

Working with low-molecular-weight amino alcohols requires strict adherence to safety protocols due to their localized toxicity and reactivity.

-

Corrosivity & Irritation : The basic nature of the primary amine makes this compound a severe skin and eye irritant. Contact with mucosal membranes can cause localized chemical burns.

-

Personal Protective Equipment (PPE) : Handling must be conducted using nitrile or neoprene gloves (which offer superior resistance to polar amines compared to standard latex), tightly sealed safety goggles, and a lab coat.

-

Engineering Controls : All manipulations of the neat material should be performed inside a certified chemical fume hood or a glovebox to prevent inhalation of any volatile fractions or aerosolized dust.

Handling & Storage Guidelines

To preserve the structural integrity and stereochemical purity of (1S,3R)-3-Aminomethyl-cyclopentanol, the following self-validating storage system must be employed:

-

Inert Gas Purging : Upon opening the primary container, the headspace must be displaced with dry Argon. Argon is preferred over Nitrogen due to its higher density, which allows it to "blanket" the solid/liquid more effectively, displacing reactive O 2 and CO 2 .

-

Desiccation : Store the sealed container in a secondary desiccator containing active indicating silica gel. This provides a visual validation system; if the silica turns pink, the environmental control has failed and moisture has breached the system.

-

Thermal Control : Maintain storage at 2-8°C. Before use, allow the sealed container to equilibrate to room temperature (approx. 30-60 minutes) to prevent condensation of atmospheric moisture onto the cold chemical upon opening.

Experimental Protocol: Thermodynamic Solubility Profiling

Understanding the thermodynamic solubility of this intermediate is critical for downstream formulation and reaction optimization[3]. The following protocol utilizes the gold-standard Shake-Flask method established by Higuchi and Connors[4][5]. This method is self-validating, as it relies on establishing a true thermodynamic equilibrium rather than a kinetic transient state.

Step-by-Step Shake-Flask Methodology :

-

Preparation of Saturated State : In a 10 mL amber glass vial, add 5.0 mL of the target solvent (e.g., DMSO or an aqueous buffer). Gradually add solid (1S,3R)-3-Aminomethyl-cyclopentanol until a visible excess remains undissolved, ensuring a two-phase system (saturated liquid + undissolved solid)[4].

-

Equilibration : Seal the vial tightly and purge the headspace with Argon. Place the vial in a constant-temperature orbital shaker bath set to 25.0 ± 0.1°C.

-

Agitation & Sampling : Agitate the mixture at 150 RPM. To validate that thermodynamic equilibrium has been reached, take 100 µL aliquots at 24, 48, and 72 hours[4].

-

Phase Separation : Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the undissolved solid, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification : Dilute the filtered supernatant into a compatible mobile phase and quantify the concentration using HPLC-UV or LC-MS.

-

Self-Validation Check : Equilibrium is confirmed when the variance in concentration between the 48-hour and 72-hour samples is less than 2%. If the concentration is still rising, extend the agitation period, as the system has not yet reached a true thermodynamic plateau.

Workflow Visualization

The following diagram illustrates the logical flow from material receipt through safety handling and physicochemical profiling.

Workflow for handling, profiling, and application of (1S,3R)-3-Aminomethyl-cyclopentanol.

References

-

Guidechem. (1S,3R)-3-Aminomethyl-cyclopentanol 1201787-06-5 wiki. 1

-

MedChemExpress. (1S,3S)-3-Aminomethyl-cyclopentanol | Drug Intermediate.2

-

Benchchem. 1-(Aminomethyl)cyclopentanol | 45511-81-7. 3

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?4

-

IMR Press. Aqueous solubility and true solutions. 5

Sources

The Cyclopentane Scaffold in Medicinal Chemistry: Conformational Restriction, Synthesis, and Therapeutic Applications

Introduction: The Strategic Value of Cyclopentane

In the pursuit of optimized pharmacological profiles, medicinal chemists frequently employ conformational restriction to minimize the entropic penalty associated with ligand-receptor binding. While cyclobutane and cyclopropane are heavily utilized for rigidification, the cyclopentane ring—currently ranked as the 18th most common ring system in approved drugs—offers a highly tunable, intermediate degree of flexibility[1].

Unlike rigid smaller rings, the cyclopentane scaffold is fluxional, rapidly interconverting between the envelope ( Cs ) and half-chair ( C2 ) conformations via pseudorotation[1][2]. This unique thermodynamic behavior allows the scaffold to adapt to complex binding pockets while still providing defined exit vectors for attached pharmacophores. Recent advancements in synthetic methodologies have elevated cyclopentane from a synthetically challenging motif to a privileged scaffold, enabling the discovery of highly selective kinase inhibitors, antileishmanial agents, and novel bioisosteres[3][4].

The Thermodynamic Causality of Conformational Restriction

The primary rationale for embedding a cyclopentane core into a flexible lead compound is to restrict the number of accessible rotamers. A flexible aliphatic chain must shed significant conformational entropy upon target binding. By constraining these vectors within a five-membered ring, the bioactive conformation is pre-organized.

However, because unsubstituted cyclopentane retains some fluxional mobility, modern drug discovery often takes restriction a step further. By bridging the 1,3-positions of the cyclopentane ring, chemists can synthesize bicyclo[2.1.1]hexanes[1]. This structural modification completely locks the ring into a rigidified variant, forcing substituents into permanent syn- or anti- geometries. This absolute restriction not only increases target affinity but also shields the molecule from metabolic degradation by sterically hindering cytochrome P450 enzymes.

Fig 1: Thermodynamic optimization of drug candidates via cyclopentane rigidification.

Case Study: Repurposing Miltefosine via Cyclopentane Scaffolds

The clinical utility of conformational restriction is perfectly illustrated in the optimization of Miltefosine. Originally an experimental oncology drug, Miltefosine is a highly flexible phospholipid used to treat Leishmania donovani and the fatal brain infection caused by Naegleria fowleri (Primary Amebic Meningoencephalitis)[5]. However, its extreme flexibility leads to off-target toxicity and a dangerously narrow therapeutic window.

Researchers hypothesized that locking the glycerol backbone of Miltefosine into a cyclopentane ring would exclude toxic conformers while preserving the geometry required for anti-parasitic activity[4][5]. By synthesizing cis-1,2 and trans-2,3 conformationally restricted cyclopentane analogs, the selectivity index (SI) was drastically improved.

Quantitative Data: Impact of Cyclopentane Restriction on Miltefosine Analogs

The following table summarizes the biological evaluation of flexible Miltefosine versus its cyclopentane-restricted analogs against N. fowleri and mammalian C6 glial cells[5].

| Compound | Structural Modification | IC₅₀ vs N. fowleri (µM) | CC₅₀ vs C6 Cells (µM) | Selectivity Index (SI) |

| Miltefosine | Flexible aliphatic chain | 146.53 | 158.89 | 1.08 |

| Analog 2a | trans-1,2-cyclopentane restriction | 41.98 | > 146.5 | > 3.49 |

| Analog 3b | trans-2,3-cyclopentane restriction | 24.30 | 183.00 | 7.53 |

| Analog 3d | trans-2,3 (modified tail) | 30.50 | > 150.0 | > 4.91 |

Data Interpretation: The trans-2,3-cyclopentane restriction (Analog 3b) yielded a ~6-fold increase in potency and a 7-fold improvement in the selectivity index, proving that restricting the spatial arrangement of the lipid tail and phosphocholine headgroup eliminates off-target cytotoxicity while enhancing target engagement[5].

Advanced Synthetic Methodologies

Constructing highly functionalized, stereochemically complex cyclopentanes requires robust synthetic methodologies. While classical approaches like the Dieckmann condensation (intramolecular Claisen condensation of diesters) remain foundational for synthesizing simple cyclopentane-1,2,4-triones[6], they lack the stereocontrol required for modern medicinal chemistry.

To address this, catalytic asymmetric annulations have been developed. A breakthrough approach involves the intermolecular enantioselective Nickel-catalyzed reductive [3+2] cycloaddition of unsaturated aromatic esters (enoates) and internal alkynes[7]. This method utilizes bulky chiral C1 -symmetric N-heterocyclic carbene (NHC) ligands to dictate facial selectivity, providing direct access to chiral cyclopentenones with excellent enantiomeric excess (ee).

Fig 2: Self-validating workflow for enantioselective Ni-catalyzed[3+2] cycloaddition.

Experimental Protocol: Stereocontrolled Synthesis of a Cyclopentane Core

The following protocol details the self-validating synthesis of a chiral cyclopentenone scaffold via Ni-catalyzed [3+2] cycloaddition[7]. The procedure is designed with intrinsic causality and quality control checkpoints to ensure reproducibility.

Reagents & Equipment:

-

Bis(1,5-cyclooctadiene)nickel(0)[Ni(cod)₂] (Catalyst precursor)

-

Chiral C1 -symmetric NHC ligand (Stereo-inductor)

-

Triethylsilane (Terminal reductant)

-

Glovebox (Argon atmosphere)

-

Chiral HPLC system (for ee validation)

Step-by-Step Methodology:

-

Catalyst Preparation (Inert Atmosphere): Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)₂ (10 mol%) and the chiral NHC ligand (12 mol%). Causality: Ni(cod)₂ is highly sensitive to oxidation; the argon environment prevents catalyst deactivation. The slight excess of ligand ensures complete complexation of the nickel center, preventing racemic background reactions.

-

Solvent and Substrate Addition: Add anhydrous toluene (0.2 M) to the Schlenk tube, followed by the mesityl enoate (1.0 equiv) and the internal alkyne (1.5 equiv). Stir for 5 minutes at room temperature to homogenize.

-

Reductive Initiation: Slowly inject triethylsilane (2.0 equiv) dropwise. Causality: The silane acts as the stoichiometric reductant, turning over the catalytic cycle by reducing the intermediate nickelacycle and releasing the cyclopentenone product[7].

-

Reaction Monitoring (Self-Validating Checkpoint): Seal the tube and heat to 60 °C. After 12 hours, extract a 10 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. Validation: The reaction is only deemed complete when the enoate starting material peak is <5% relative to the product mass ion. If incomplete, continue heating for 4 hours.

-

Quenching and Workup: Cool the reaction to room temperature and quench by exposing the mixture to air (oxidizes and precipitates the active Ni catalyst). Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification and Stereochemical Validation: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient). To validate the success of the chiral induction, analyze the purified cyclopentenone via Chiral HPLC (e.g., Chiralcel OD-H column). Validation: A successful run will yield an enantiomeric excess (ee) of >95%, confirming the efficacy of the NHC ligand's steric bulk in blocking the re-face of the enoate.

Conclusion

The cyclopentane scaffold represents a highly versatile tool in the medicinal chemist's arsenal. By leveraging its unique thermodynamic properties—ranging from fluxional pseudorotation to absolute rigidification via bicyclic bridging—researchers can systematically eliminate off-target toxicities and enhance target affinity[1][5]. Supported by modern asymmetric catalytic protocols[7], the stereocontrolled construction of cyclopentane derivatives will continue to drive the discovery of next-generation therapeutics.

References

-

Degroote, F., Denoo, B., Ryckaert, B., & Winne, J. M. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry. Available at:[Link]

-

American Chemical Society. (2023). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. ACS Fall Meeting. Available at:[Link]

-

Hassan, A. H. E., Alam, M. M., Phan, T.-N., & Lee, Y. S. (2023). Repurposing of conformationally-restricted cyclopentane-based AKT-inhibitors leads to discovery of potential and more selective antileishmanial agents than miltefosine. Bioorganic Chemistry, 141, 106890. Available at:[Link]

-

Hassan, A. H. E., et al. (2025). Discovery of Cyclopentane-Based Phospholipids as Miltefosine Analogs with Superior Potency and Enhanced Selectivity Against Naegleria fowleri. Pharmaceuticals (MDPI), 18(1), 984. Available at:[Link]

-

Ahlin, J. S. E. (2016). Access to Chiral Cyclopentane Scaffolds by Enantioselective Nickel-Catalyzed Annulations. EPFL Theses. Available at:[Link]

Sources

- 1. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Repurposing of conformationally-restricted cyclopentane-based AKT-inhibitors leads to discovery of potential and more selective antileishmanial agents than miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]

Strategic Procurement and Analytical Validation of (1S,3R)-3-Aminomethyl-cyclopentanol in Pharmaceutical Synthesis

Executive Summary

As modern drug development increasingly targets complex biological pathways, the demand for stereochemically pure building blocks has surged. (1S,3R)-3-Aminomethyl-cyclopentanol (CAS: 1201787-06-5) is a critical chiral amino alcohol intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including peptidomimetics and targeted small-molecule therapies[1].

Procurement of this specific diastereomer requires rigorous supplier vetting and robust in-house quality control. A failure to verify enantiomeric and chemical purity can allow impurities to propagate through multi-step synthetic routes, leading to exponential yield losses and off-target pharmacological profiles. This technical guide outlines the sourcing landscape, critical specifications, and a self-validating analytical protocol for this compound.

Chemical Identity & Critical Specifications

The stereochemical integrity of (1S,3R)-3-Aminomethyl-cyclopentanol is its most valuable attribute. When sourcing this material, application scientists must ensure the physiochemical profile aligns perfectly with the specifications required for downstream coupling reactions.

Table 1: Physiochemical Profile of (1S,3R)-3-Aminomethyl-cyclopentanol[2]

| Parameter | Specification / Value |

| IUPAC / Chemical Name | (1S,3R)-3-(Aminomethyl)cyclopentan-1-ol |

| CAS Registry Number | 1201787-06-5 |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.176 g/mol |

| Topological Polar Surface Area | 46.2 Ų |

| Target Purity (Chemical) | ≥ 95.0% (via LC-MS / GC-MS) |

| Target Purity (Chiral) | ≥ 98.0% ee (via Chiral HPLC) |

Strategic Procurement: Supplier Landscape

Selecting a supplier for chiral building blocks extends beyond cost analysis; it is fundamentally about supply chain transparency and analytical reliability. Researchers must prioritize vendors that provide comprehensive Certificates of Analysis (CoA), including lot-specific NMR spectra and chiral chromatograms.

Table 2: Verified Commercial Suppliers

| Supplier | Regional Focus | Catalog Reference | Notes |

| BLD Pharm | Global / Bulk & Research | BD00803876 | Offers cold-chain transportation; highly reliable for scale-up operations[3]. |

| MedChemExpress (MCE) | Global / Drug Intermediates | Custom/Research | High-purity focus for pharmaceutical synthesis applications[1]. |

| Alfa Chemistry | US / Custom Synthesis | PI1201787065 | Excellent for specialized custom batch requests and fine chemicals. |

| EvitaChem | Global / Fine Chemicals | In Stock | Reliable inventory for immediate, small-scale research needs[4]. |

Causality in Procurement: Why prioritize cold-chain or specific storage? Amino alcohols are inherently hygroscopic and susceptible to slow oxidative degradation or carbamate formation upon prolonged exposure to atmospheric CO₂. Suppliers like BLD Pharm that offer specialized transportation ensure the compound arrives without degradation, preserving the nucleophilicity of the primary amine[3].

Quality Assurance & In-House Validation Protocol

Never rely solely on a vendor's CoA. As a standard practice in application science, every incoming lot of a chiral building block must undergo a self-validating QA/QC workflow. The following step-by-step methodology ensures the integrity of the reagent before it enters the synthetic pipeline.

Step-by-Step Methodology: Incoming QA/QC Validation

-

Step 1: Visual and Gravimetric Inspection

-

Action: Inspect the vial integrity and verify the physical state. Weigh the container to confirm the net mass.

-

Rationale: Discrepancies in mass or physical appearance (e.g., unexpected discoloration or clumping) immediately indicate compromised packaging or moisture ingress.

-

-

Step 2: Sample Preparation for NMR

-

Action: Dissolve 5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Rationale: CDCl₃ is generally preferred for amino alcohols. However, if moisture absorption is suspected, DMSO-d₆ is utilized to shift the water peak away from critical aliphatic signals, ensuring clear spectral resolution.

-

-

Step 3: Spectroscopic Identification (¹H & ¹³C NMR)

-

Action: Acquire a standard 1D ¹H and ¹³C NMR spectrum. Verify the presence of the cyclopentane backbone (multiplets between 1.2–2.0 ppm) and the diagnostic oxymethine proton (CH-OH) and aminomethylene protons (CH₂-NH₂).

-

Rationale: This confirms the gross chemical structure and identifies any residual solvents (e.g., ethyl acetate, hexanes) left over from the supplier's purification process[2].

-

-

Step 4: Chiral Purity Determination (HPLC)

-

Action: Analyze the sample using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H). Use an isocratic mobile phase of Hexane/Isopropanol containing 0.1% Diethylamine (DEA).

-

Rationale: The addition of 0.1% DEA is critical; it suppresses the ionization of the primary amine, preventing severe peak tailing and allowing for accurate integration of the enantiomeric excess (ee). Compare the retention time against a racemic standard to confirm >98% ee.

-

-

Step 5: Controlled Storage

-

Action: Purge the primary container with Argon or Nitrogen gas, seal tightly, and store at 4°C (or as specified by the CoA).

-

Rationale: An inert atmosphere prevents the primary amine from reacting with atmospheric CO₂, preserving the reagent's reactivity for downstream coupling steps.

-

Workflow Visualization

The following diagram illustrates the logical flow from procurement through our self-validating QA/QC system.

Figure 1: Procurement and Analytical Validation Workflow for Chiral Building Blocks.

Conclusion

The successful integration of (1S,3R)-3-Aminomethyl-cyclopentanol into a drug development program hinges on meticulous procurement and uncompromising analytical validation. By selecting reputable suppliers and implementing the self-validating QA/QC protocol detailed above, application scientists can safeguard their synthetic pipelines against the cascading failures caused by stereochemical or chemical impurities.

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral Aminocyclopentanols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Aminocyclopentanols

Chiral aminocyclopentanols and their derivatives are privileged structural motifs in medicinal chemistry and drug development. Their rigid five-membered carbocyclic core, decorated with precisely oriented amino and hydroxyl groups, makes them ideal scaffolds for mimicking the structures of natural ligands, such as nucleosides and carbohydrates. This has led to their incorporation into a wide range of therapeutic agents, including potent antiviral drugs (e.g., the neuraminidase inhibitor Tamiflu), anticancer agents, and immunomodulators.[1][2] The precise three-dimensional arrangement (stereochemistry) of the amine and alcohol functionalities is critical for biological activity, making their synthesis in enantiomerically pure form a paramount challenge for synthetic chemists.

This guide provides an in-depth overview of key asymmetric strategies for accessing these valuable building blocks, focusing on the underlying principles, detailed experimental protocols, and practical considerations for implementation in a research or process development setting.

Section 1: Catalytic Asymmetric Desymmetrization of meso-Epoxides

One of the most elegant and atom-economical strategies for generating chiral aminocyclopentanols is the catalytic asymmetric ring-opening (ARO) of prochiral meso-epoxides. This approach transforms a simple, achiral starting material into a complex chiral product in a single step, with the stereochemical outcome dictated by a substoichiometric amount of a chiral catalyst.[3]

Causality and Mechanistic Insight: The core principle involves a chiral catalyst that coordinates to the epoxide, rendering the two electrophilic carbons enantiotopically distinct. The catalyst then directs the incoming amine nucleophile to attack one of these carbons selectively, leading to the formation of one enantiomer of the trans-1,2-aminocyclopentanol product in excess.[4] Various catalytic systems, including those based on chiral Lewis acids and organocatalysts, have been developed for this purpose.[3][5]

Protocol 1: Chiral Salen-Cr(III) Catalyzed Azidolysis of Cyclopentene Oxide

This protocol details the enantioselective ring-opening of meso-cyclopentene oxide with azide, a versatile precursor to the corresponding amine.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of (1R,2R)-2-Aminocyclopentanol via desymmetrization.

Materials & Reagents

| Reagent/Material | M.W. | Amount | Moles | Notes |

| Cyclopentene Oxide | 84.12 | 1.0 g | 11.89 mmol | Substrate |

| (S,S)-Salen-Cr(III)Cl | ~634 | 75.4 mg | 0.119 mmol | 1 mol% catalyst |

| Trimethylsilyl azide (TMSN₃) | 115.21 | 1.71 g | 14.86 mmol | Azide source (1.25 eq) |

| Dichloromethane (CH₂Cl₂) | - | 40 mL | - | Anhydrous |

| Saturated NaHCO₃ solution | - | 20 mL | - | For quenching |

| Anhydrous MgSO₄ | - | - | - | Drying agent |

Step-by-Step Protocol

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the (S,S)-Salen-Cr(III)Cl catalyst (75.4 mg, 0.119 mmol).

-

Add anhydrous dichloromethane (40 mL) via syringe and stir until the catalyst dissolves.

-

Add cyclopentene oxide (1.0 g, 11.89 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl azide (1.71 g, 14.86 mmol) dropwise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is a silyl-protected azido-alcohol. It can be deprotected by stirring with 1M HCl in THF or used directly. After deprotection, purify by flash column chromatography on silica gel to yield (1R,2R)-2-azidocyclopentanol.

-

The resulting azido-alcohol can be reduced to the target aminocyclopentanol via standard procedures (e.g., hydrogenation with Pd/C or reaction with PPh₃/H₂O).

Trustworthiness & Expected Outcome: This class of reaction is well-established and typically provides high yields (85-95%) and excellent enantioselectivities (>95% ee). The stereochemical outcome is reliably predicted by the catalyst's chirality.

Section 2: Palladium-Catalyzed Asymmetric Allylic Amination (AAA)

Palladium-catalyzed AAA is a powerful C-N bond-forming reaction that can be applied to cyclopentenyl systems to install the amino group stereoselectively.[6] This method often starts with an allylic acetate or carbonate and uses a chiral phosphine ligand to control the enantioselectivity of the nucleophilic attack by an amine.[7][8]

Causality and Mechanistic Insight: The reaction proceeds through a symmetrical (or near-symmetrical) π-allyl palladium intermediate. The chiral ligand bound to the palladium center creates a chiral environment, forcing the amine nucleophile to attack one of the two allylic termini preferentially. The choice of ligand is paramount for achieving high enantioselectivity.[9]

Protocol 2: Asymmetric Amination of Cyclopentenyl Acetate

This protocol outlines a general procedure for the synthesis of a chiral N-allyl aminocyclopentene derivative.

Catalytic Cycle Diagram

Caption: Key steps in the Palladium-catalyzed Asymmetric Allylic Amination (AAA) cycle.

Materials & Reagents

| Reagent/Material | M.W. | Amount | Moles | Notes |

| Cyclopent-2-en-1-yl acetate | 126.15 | 500 mg | 3.96 mmol | Substrate |

| [Pd₂(dba)₃]·CHCl₃ | 1035.1 | 102 mg | 0.099 mmol | 2.5 mol% Pd |

| (S)-BINAP | 622.67 | 136 mg | 0.218 mmol | Chiral Ligand (5.5 mol%) |

| Benzylamine | 107.15 | 467 mg | 4.36 mmol | Nucleophile (1.1 eq) |

| THF | - | 20 mL | - | Anhydrous |

| K₂CO₃ | 138.21 | 602 mg | 4.36 mmol | Base (1.1 eq) |

Step-by-Step Protocol

-

In a glovebox or under an inert atmosphere, add [Pd₂(dba)₃]·CHCl₃ (102 mg) and (S)-BINAP (136 mg) to a flame-dried Schlenk flask.

-

Add anhydrous THF (10 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation (color should change to a deep red/brown).

-

In a separate flask, dissolve cyclopent-2-en-1-yl acetate (500 mg), benzylamine (467 mg), and K₂CO₃ (602 mg) in anhydrous THF (10 mL).

-

Transfer the substrate solution to the catalyst solution via cannula.

-

Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 5% to 20% ethyl acetate in hexanes) to yield the desired chiral aminocyclopentene.

-

The resulting product can be further functionalized, for example, by dihydroxylation of the double bond to install the hydroxyl groups.[6]

Trustworthiness & Expected Outcome: AAA reactions are highly reliable, though optimization of the ligand, solvent, and base is often necessary for new substrates. Yields are typically good (70-90%) with enantiomeric excesses ranging from good to excellent (80->99% ee) depending on the ligand used.[10][11]

Section 3: Chiral Pool Synthesis

The chiral pool strategy leverages readily available, enantiopure starting materials from nature, such as carbohydrates or amino acids, to synthesize complex targets.[12][] The inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final product, guaranteeing its absolute configuration.

Causality and Strategic Insight: This approach is not one of asymmetric induction but of stereochemical relay. The challenge lies in designing a synthetic route that efficiently transforms the starting material while preserving or inverting specific stereocenters as needed. This method is particularly powerful for accessing complex polyhydroxylated aminocyclopentanols.[14]

Protocol 3: Conceptual Pathway from D-Glucose

This section outlines a conceptual workflow rather than a detailed protocol, as the full synthesis is multi-step and complex. It illustrates the logic of converting a common carbohydrate into a carbocyclic core.

Synthetic Strategy Diagram

Caption: Conceptual flow of a chiral pool synthesis from a carbohydrate source.

Key Synthetic Transformations:

-

Protection and Manipulation: The multiple hydroxyl groups of D-glucose are selectively protected to expose a specific alcohol for further reaction.

-

Carbocyclization: A key step involves an intramolecular reaction to form the five-membered ring from the open-chain or pyranose form of the sugar. Reactions like the Ferrier carbocyclization are powerful tools for this transformation.[15]

-

Stereocenter Installation: The amino group is typically introduced via an azide intermediate (from an alcohol via Sₙ2 reaction) or other nitrogen-containing functionalities.

-

Deprotection: Finally, removal of the protecting groups reveals the target aminocyclopentanol.

Trustworthiness & Application: Chiral pool synthesis provides unambiguous access to a specific enantiomer. While often involving more steps than catalytic methods, it is a robust and reliable strategy, especially in cases where multiple contiguous stereocenters need to be controlled.[] It has been famously used in the synthesis of complex natural products and their analogs.[1]

Section 4: Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[16] Enzymes, operating under mild conditions (aqueous media, room temperature), can perform kinetic resolutions of racemic mixtures or asymmetric transformations of prochiral substrates with exceptional precision.[17]

Causality and Enzymatic Specificity: The high selectivity of enzymes stems from their complex, three-dimensional active sites, which are chiral environments. An enzyme like a lipase can selectively acylate one enantiomer of a racemic aminocyclopentanol much faster than the other, allowing for their separation. Transaminases can directly convert a ketone into a chiral amine.[18]

Protocol 4: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Aminocyclopentanol

This protocol describes the separation of a racemic aminocyclopentanol mixture via enantioselective acylation.

Kinetic Resolution Workflow

Caption: Workflow for separating enantiomers via lipase-catalyzed kinetic resolution.

Step-by-Step Protocol

-

To a 50 mL flask, add racemic trans-2-aminocyclopentanol (500 mg, 4.94 mmol).

-

Add the solvent, which also acts as the acyl donor (e.g., ethyl acetate, 25 mL).

-

Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B, ~50 mg by weight).

-

Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 40 °C).

-

Monitor the reaction progress over time (e.g., 24-48 hours) by taking small aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining amino alcohol and the conversion.

-

The ideal endpoint is at or near 50% conversion, which theoretically provides the unreacted starting material with >99% ee and the acylated product with >99% ee.

-

Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate to obtain a mixture of the acylated amine and the unreacted amino alcohol.

-

Separate the two compounds using standard column chromatography.

-

The acylated amine can be hydrolyzed (e.g., with aqueous HCl) to afford the other enantiomer of the aminocyclopentanol.

Trustworthiness & Considerations: Biocatalytic resolutions are highly effective, but the maximum theoretical yield for a single enantiomer is 50%. The efficiency (E-factor) of the resolution is highly dependent on the specific enzyme, substrate, and reaction conditions. Screening of different enzymes and conditions is often required to find an optimal system.[19]

Summary and Outlook

The asymmetric synthesis of chiral aminocyclopentanols is a mature field with a diverse and powerful toolkit available to the modern chemist.

-

Catalytic Asymmetric Methods , such as the desymmetrization of epoxides and allylic amination, offer elegant and efficient routes from simple achiral precursors.

-

Chiral Pool Synthesis provides a robust, albeit often longer, path to products with guaranteed absolute stereochemistry.

-

Biocatalysis presents a green and highly selective option, particularly for kinetic resolutions.

The choice of strategy depends on factors such as the desired stereoisomer, required scale, availability of starting materials, and the specific substitution pattern on the cyclopentane ring. Future developments will likely focus on the discovery of new catalytic systems with even broader substrate scope and higher efficiency, as well as the integration of these methods into telescoped or one-pot processes to further streamline the synthesis of these vital pharmaceutical building blocks.

References

-

Zaed, A. M., Grafton, M. W., Ahmad, S., & Sutherland, A. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511–1515. [Link][6]

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. (This is a foundational review, a specific protocol URL is not applicable, but it underpins the principles of AAA).

-

Han, C., et al. (2013). Enantioselective synthesis of pactamycin, a complex antitumor antibiotic. Science, 340(6130), 321-325. [Link][1]

-

Ghosh, A. K., & Nagi Reddy, P. (2012). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 53(28), 3629-3633. [Link][20]

-

Wu, J., & Xia, C. (2013). Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. Beilstein Journal of Organic Chemistry, 9, 1643–1663. [Link][3]

-

Yadav, J. S., & Reddy, P. S. (2012). Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. In Comprehensive Chirality (pp. 136-168). Elsevier. [Link][12]

-

Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617. [Link][21]

- Hodgson, D. M., & Gras, E. (2002). Catalytic Asymmetric Desymmetrisation of meso-Epoxides. Synthesis, 2002(10), 1625-1642. (This is a review article summarizing the field).

-

Floris, C., et al. (1999). Enantioselective Synthesis of 4-Acetylaminocyclopent-2-en-1-ols from Tricyclo[5.2.1.0(2,6)]decenyl Enaminones. Precursors for 5'-Norcarbocyclic Nucleosides and Related Antiviral Compounds. The Journal of Organic Chemistry, 64(10), 3635–3641. [Link][2]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link][17][19]

- Kobayashi, S., & Sugiura, M. (2006). Scandium-Catalyzed Ring-Opening Desymmetrization of meso-Epoxides. Science of Synthesis, 2006b, 143-176.

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Organic Chemistry, 12(12), 978-1006. [Link][16]

-

Nagano, T., & Kobayashi, S. (2009). Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia for the Synthesis of Primary Amines. Journal of the American Chemical Society, 131(12), 4200–4201. [Link][9]

Sources

- 1. Enantioselective synthesis of pactamycin, a complex antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of 4-Acetylaminocyclopent-2-en-1-ols from Tricyclo[5.2.1.0(2,6)]decenyl Enaminones. Precursors for 5'-Norcarbocyclic Nucleosides and Related Antiviral Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Organocatalyzed enantioselective desymmetrization of aziridines and epoxides [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium/BINAP(S)-catalyzed asymmetric allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed asymmetric allylic amination: enantioselective synthesis of chiral α-methylene substituted β-aminophosphonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia for the Synthesis of Primary Amines [organic-chemistry.org]

- 10. BJOC - Pd-Catalyzed asymmetric allylic amination with isatin using a P,olefin-type chiral ligand with C–N bond axial chirality [beilstein-journals.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. keio.elsevierpure.com [keio.elsevierpure.com]

- 14. An overview on the synthesis of furanoid and pyranoid sugar α- and β-amino acids and related aminocycloalkanecarboxylic acids from carbohydrates [comptes-rendus.academie-sciences.fr]

- 15. researchgate.net [researchgate.net]

- 16. ftb.com.hr [ftb.com.hr]

- 17. mdpi.com [mdpi.com]

- 18. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: (1S,3R)-3-Aminomethyl-cyclopentanol as a Chiral Building Block for Nucleoside Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of (1S,3R)-3-aminomethyl-cyclopentanol, a crucial chiral building block for the synthesis of carbocyclic nucleoside analogues. These analogues are of significant interest in medicinal chemistry due to their potential as antiviral and antineoplastic agents. By replacing the furanose oxygen of natural nucleosides with a methylene group, carbocyclic nucleosides gain enhanced chemical stability and resistance to enzymatic degradation.[1] This document details the rationale behind using this specific chiral scaffold, provides comprehensive, step-by-step protocols for its incorporation into nucleoside analogues, and discusses the biological significance of the resulting compounds.

Introduction: The Strategic Advantage of Carbocyclic Scaffolds

Nucleoside analogues are a cornerstone of antiviral and anticancer therapy.[2] Their mechanism often involves mimicking natural nucleosides to disrupt viral or cellular replication processes.[2] A key structural vulnerability of natural nucleosides is the glycosidic bond, which connects the nucleobase to the sugar moiety and is susceptible to enzymatic cleavage by phosphorylases.[1]

Replacing the furanose ring's oxygen atom with a carbon atom (a CH2 group) creates a carbocyclic nucleoside. This modification yields a more robust cyclopentane ring, rendering the molecule impervious to glycosidic bond cleavage.[1][3] The result is often a compound with improved metabolic stability and a more favorable pharmacokinetic profile.

The specific stereochemistry of (1S,3R)-3-aminomethyl-cyclopentanol is critical. The defined spatial arrangement of the amino and hydroxyl functionalities on the cyclopentane core allows it to act as a precise isostere of ribose, enabling the resulting analogues to be recognized and processed by viral or cellular enzymes.[4] The synthesis of this enantiomerically pure building block is a key challenge, often achieved through "chiral pool" synthesis, which utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars.[4][5]

Physicochemical Properties & Synthesis Overview

(1S,3R)-3-aminomethyl-cyclopentanol is a synthetic intermediate, typically available as a stable salt (e.g., hydrochloride).[6] Its bifunctional nature, possessing both a primary amine and a secondary alcohol, requires a careful protecting group strategy during synthesis to ensure chemoselectivity.[7][8]

Caption: General workflow from chiral pool to final nucleoside analogue.

Core Application: Synthesis of a Purine-Based Carbocyclic Nucleoside Analogue

This section provides a generalized, two-part protocol for synthesizing a carbocyclic analogue of adenosine. The strategy involves the coupling of a protected (1S,3R)-3-aminomethyl-cyclopentanol with a purine base, followed by deprotection.

Rationale and Strategy

The core of the synthesis is the formation of a new carbon-nitrogen bond between the cyclopentane ring and the nucleobase. A common and effective method is the Mitsunobu reaction, which allows for the coupling of a primary or secondary alcohol with a nucleophile (in this case, the purine) under mild conditions with inversion of stereochemistry.[9] Alternatively, an S_N2 reaction can be employed where the hydroxyl group is first converted to a good leaving group (e.g., mesylate or tosylate).

Protecting Group Strategy: To prevent self-reaction and direct the coupling to the correct positions, a robust protecting group strategy is essential.[10][11]

-

Amino Group: The primary amine is highly nucleophilic and must be protected. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to many reaction conditions but can be easily removed with acid.[8]

-

Hydroxyl Group: The hydroxyl group is the site of activation for the coupling reaction.

Protocol 1: Mitsunobu Coupling of Protected Building Block and 6-Chloropurine

This protocol describes the coupling of N-Boc-(1S,3R)-3-aminomethyl-cyclopentanol with 6-chloropurine.

Materials:

-

N-Boc-(1S,3R)-3-aminomethyl-cyclopentanol (1 equivalent)

-

6-Chloropurine (1.5 equivalents)

-

Triphenylphosphine (PPh3) (1.5 equivalents)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions (oven-dried, under Nitrogen or Argon atmosphere)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N2), add N-Boc-(1S,3R)-3-aminomethyl-cyclopentanol (1 eq.), 6-chloropurine (1.5 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolution: Add anhydrous THF via syringe to dissolve the reagents. Stir the mixture at room temperature until a clear solution is obtained.

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The reaction mixture will typically turn from colorless to a yellow or orange hue.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove the THF.

-

Redissolve the residue in a suitable solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the protected carbocyclic nucleoside.

// Reactants R_OH [label="R-OH\n(Protected Cyclopentanol)"]; PPh3 [label="PPh₃"]; DIAD [label="DIAD"]; Nuc_H [label="Nuc-H\n(Purine)"];

// Intermediates Phosphonium [label="[R-O-P⁺Ph₃]"]; Betaine [label="[Ph₃P⁺-N⁻(CO₂iPr)-N(CO₂iPr)]"];

// Products R_Nuc [label="R-Nuc\n(Coupled Product)"]; OPPh3 [label="O=PPh₃"]; DIAD_H2 [label="DIAD-H₂"];

// Reaction Flow R_OH -> Phosphonium [label="+ PPh₃, DIAD\n- DIAD-H₂"]; PPh3 -> Betaine [label="+ DIAD"]; Betaine -> Phosphonium [label="+ R-OH\n- H₂N(CO₂iPr)..."]; Phosphonium -> R_Nuc [label="+ Nuc-H\n- O=PPh₃", fontcolor="#34A853", color="#34A853"]; Nuc_H -> R_Nuc [color="#34A853"];

{rank=same; R_OH; PPh3; DIAD; Nuc_H;} {rank=same; Phosphonium; Betaine;} {rank=same; R_Nuc; OPPh3; DIAD_H2;}

}

Caption: Simplified overview of the key Mitsunobu reaction intermediates.

Protocol 2: Deprotection and Final Product Generation

This protocol describes the removal of the Boc group and the conversion of the 6-chloro substituent to an amino group to yield the final adenosine analogue.

Materials:

-

Protected carbocyclic nucleoside from Protocol 1

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM) or Dioxane

-

Ammonia solution (e.g., 7N in Methanol)

-

Standard laboratory glassware

Procedure:

Step A: Boc Deprotection

-

Dissolution: Dissolve the purified product from Protocol 1 in dichloromethane.

-

Acid Treatment: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) or a solution of 4M HCl in dioxane. Stir at room temperature for 1-4 hours. Causality Note: The strong acid cleaves the acid-labile Boc group, liberating the primary amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

-

Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.

-

Isolation: Concentrate the reaction mixture in vacuo. The resulting product is the amine salt, which can often be used directly in the next step.

Step B: Amination of the Purine Ring

-

Reaction Setup: Place the crude amine salt into a sealed pressure vessel.

-

Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N NH3/MeOH).

-

Heating: Seal the vessel and heat to 80-100 °C for 12-24 hours. Causality Note: The ammonia acts as a nucleophile, displacing the chloride at the C6 position of the purine ring in a nucleophilic aromatic substitution reaction to form the desired amine.

-

Workup:

-

Cool the vessel to room temperature before opening.

-

Concentrate the reaction mixture in vacuo.

-

-

Purification: Purify the final compound using an appropriate method, such as reverse-phase HPLC or crystallization, to yield the pure carbocyclic nucleoside analogue.

Characterization and Data

The final product and all intermediates should be thoroughly characterized to confirm their identity, purity, and stereochemistry.

-

NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and stereochemical integrity.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) and ensure the stereochemistry has been maintained.[12]

Table 1: Representative Yields and Purity Data

| Step | Product | Typical Yield (%) | Purity (by HPLC) |

|---|---|---|---|

| Protection | N-Boc-(1S,3R)-3-aminomethyl-cyclopentanol | >95% | >98% |

| Coupling | Protected Nucleoside Analogue | 60-80% | >95% |

| Deprotection/Amination | Final Nucleoside Analogue | 70-90% | >99% |

Note: Yields are representative and may vary based on specific substrates and reaction optimization.

Applications and Biological Significance

Carbocyclic nucleosides synthesized from (1S,3R)-3-aminomethyl-cyclopentanol and related scaffolds have shown a wide range of biological activities. The modification of the nucleobase can lead to compounds with diverse therapeutic potential.

-

Antiviral Activity: Many carbocyclic nucleosides are potent inhibitors of viral polymerases. For example, analogues with 1,2,3-triazole nucleobases, which can be synthesized via "click chemistry," have been investigated as antiviral agents against viruses like HIV, HCV, and Influenza.[13][14][15]

-

Anticancer Activity: Some analogues interfere with DNA and RNA synthesis in rapidly dividing cancer cells, leading to cytotoxic effects.[1]

The biological activity is highly dependent on the structure of both the carbocyclic core and the attached heterocyclic base. The ability to readily modify the nucleobase attached to the (1S,3R)-3-aminomethyl-cyclopentanol scaffold makes it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery.

References

- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases.Arkivoc.

- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides.Beilstein Journal of Organic Chemistry.

- Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads.ResearchGate.

- Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues.Molecules.

- Nucleoside Analogs: A Review of Its Source and Separation Processes.MDPI.

- (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Technical Guide for Drug Discovery Professionals.BenchChem.

- Asymmetric Synthesis.University of Johannesburg.

- Protecting Group Strategies in Natural Product Biosynthesis.PubMed.

- Unveiling the Synthetic Utility of cis-3-(Hydroxymethyl)cyclopentanol: A Technical Guide for Chemical and Pharmaceutical Research.BenchChem.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research.

- Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs.Medicinal Chemistry Research.

- Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3.Archiv der Pharmazie.

- Chapter 45 — Asymmetric synthesis.University of Bristol.

- An efficient procedure for the preparation of (1S,3R)- and (1S,3S)-1-amino-3-(hydroxymethyl)cyclopentanes.Chemical & Pharmaceutical Bulletin.

- Protective Groups.Organic Chemistry Portal.

- (1S,3S)-3-Aminomethyl-cyclopentanol.MedChemExpress.

- Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid.Astrobiology.

- Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.BenchChem.

- PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS.Angewandte Chemie.

- In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.BenchChem.

- Synthesis and biological activity of the nucleoside analogs based on polyfluoroalkyl-substituted 1,2,3-triazoles.Nucleosides, Nucleotides & Nucleic Acids.

- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals.MDPI.

Sources

- 1. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An efficient procedure for the preparation of (1S,3R)- and (1S,3S)-1-amino-3-(hydroxymethyl)cyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Groups [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological activity of the nucleoside analogs based on polyfluoroalkyl-substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Resolution of Aminocyclopentanol Isomers: An Application & Protocol Guide

Introduction: The Critical Role of Stereoisomerism in Aminocyclopentanols

Enantiomerically pure aminocyclopentanols are pivotal building blocks in the synthesis of a multitude of pharmaceutical compounds and chiral ligands.[1] The specific three-dimensional arrangement of the amino and hydroxyl groups on the cyclopentane ring is a decisive factor in the biological activity and efficacy of the final active pharmaceutical ingredient (API).[1] As stereoisomers can exhibit vastly different pharmacological and toxicological profiles, the separation of racemic aminocyclopentanols into their constituent enantiomers is a non-negotiable step in drug development and manufacturing.[2] This comprehensive guide provides an in-depth exploration of the primary techniques for the chiral resolution of aminocyclopentanol isomers, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.

This document will delve into three principal methodologies:

-

Enzymatic Kinetic Resolution: Harnessing the stereoselectivity of enzymes for elegant and clean transformations.

-

Diastereomeric Salt Formation: A classical and robust method relying on differential solubility for separation.

-

Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative tool for direct enantiomer separation.

We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Enzymatic Kinetic Resolution: Precision and Mild Conditions

Enzymatic kinetic resolution stands out for its exceptional enantioselectivity, often yielding products with very high optical purity under mild, environmentally friendly conditions.[1] This method leverages the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much faster rate than the other.[3] The most prevalent approach for aminocyclopentanols is enantioselective acylation.[4]

The Underlying Principle

In a lipase-catalyzed kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic aminocyclopentanol, leaving the other enantiomer unreacted. This results in a mixture of an acylated aminocyclopentanol and the unreacted, enantiomerically enriched aminocyclopentanol. The theoretical maximum yield for each enantiomer in a standard kinetic resolution is 50%.[1]

dot

Caption: Workflow for Enzymatic Kinetic Resolution.

Data Presentation: Enzymatic Resolution of Aminocyclopentanol Derivatives

The choice of enzyme, acylating agent, and solvent are critical for achieving high enantioselectivity. Candida antarctica lipase B (CAL-B) is a particularly robust and versatile enzyme for the resolution of alcohols and amines.[5]

| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Reference |

| cis-2-Aminocyclopentanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | >99 | 97 | [1] |

| trans-2-Aminocyclopentanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | >99 | 98 | [1] |

| (±)-cis-4-Aminocyclopent-2-enol | Pseudomonas sp. lipase | Vinyl acetate | Acetonitrile | 40 | 92 (acetate) | - | [1] |

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general procedure for the enzymatic kinetic resolution of a racemic aminocyclopentanol via acylation.

Materials:

-

Racemic aminocyclopentanol

-

Immobilized Lipase (e.g., Novozym 435 - immobilized CAL-B)

-

Anhydrous organic solvent (e.g., Toluene, Tert-butyl methyl ether (TBME))

-

Acylating agent (e.g., Vinyl acetate, Ethyl acetate)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

-

Equipment for reaction monitoring (Chiral HPLC or GC)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the racemic aminocyclopentanol (1.0 equivalent) and the anhydrous organic solvent (concentration typically between 0.1-0.5 M).

-

Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

-

Acylation: Add the acylating agent (0.5-0.6 equivalents). Using a slight excess of the aminocyclopentanol ensures that the acylating agent is the limiting reagent, which is crucial for achieving high enantiomeric excess of the unreacted enantiomer.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50°C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the product and the remaining starting material.

-

Reaction Termination: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.[6]

-

Work-up and Separation: The filtrate contains a mixture of the acylated aminocyclopentanol and the unreacted aminocyclopentanol. This mixture can be separated by standard column chromatography on silica gel.

-

Deprotection (if necessary): If the acylated product is desired as the free amino alcohol, the acyl group can be removed by hydrolysis (e.g., using a mild base like K₂CO₃ in methanol).

-

Purity Analysis: Determine the enantiomeric excess of the separated and purified products using chiral HPLC.

Diastereomeric Salt Formation: A Scalable Crystallization Approach

Chemical resolution via the formation of diastereomeric salts is a traditional, robust, and highly scalable method.[7] This technique is particularly advantageous for larger-scale manufacturing where cost and the potential for recycling the unwanted enantiomer are critical considerations.[1]

The Underlying Principle

This method involves reacting the racemic aminocyclopentanol (a base) with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration.[8]

dot

Caption: Workflow for Chemical Resolution via Diastereomeric Salt Formation.

Data Presentation: Diastereomeric Salt Resolution

The success of this method hinges on the selection of the resolving agent and the crystallization solvent. Tartaric acid and its derivatives are common choices for resolving amines.[8]

| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Resolved Amine (%) | Reference |

| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 85 | >98 (after recrystallization) | [8] |

| (±)-Ephedrine·HCl | (2R,3R)-DBTA·Na | Acetone | 92.5 | - | [9] |

| Racemic Carboxylic Acid | (+)-trans-3-Methylcyclohexanamine | - | - | - | [7] |

Detailed Protocol: Diastereomeric Salt Formation and Crystallization

This protocol provides a general procedure for the resolution of a racemic aminocyclopentanol using a chiral acid.

Materials:

-

Racemic aminocyclopentanol

-

Chiral resolving agent (e.g., L-(+)-tartaric acid, D-(-)-dibenzoyltartaric acid)

-

Suitable solvent (e.g., Methanol, Ethanol, Isopropanol)

-

Acid and base for salt liberation (e.g., HCl and NaOH)

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Solvent Screening and Salt Formation:

-

Dissolve the racemic aminocyclopentanol (1 equivalent) in a suitable solvent. Gentle heating may be required.

-

In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent.[1]

-

Slowly add the resolving agent solution to the aminocyclopentanol solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.

-

Further cooling in an ice bath may increase the yield.[1]

-

If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal.

-

-

Isolation of the Less Soluble Salt:

-

Collect the precipitated crystals by vacuum filtration.[10]

-

Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

-

Recrystallization (for higher purity):

-

To enhance the diastereomeric and enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent. This may need to be repeated until the desired purity is achieved.[10]

-

-

Liberation of the Enriched Enantiomer:

-

Suspend the purified diastereomeric salt in water.

-

Add a base (e.g., aqueous NaOH) to deprotonate the amine and break the salt.

-

Extract the liberated, enantiomerically enriched aminocyclopentanol with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The aqueous layer, containing the chiral resolving agent, can be acidified to recover the resolving agent.[1]

-

-

Analysis:

-

Determine the enantiomeric excess of the resolved aminocyclopentanol using chiral HPLC or by measuring its specific rotation.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for both the analytical determination of enantiomeric excess and for the preparative separation of enantiomers.[11] The direct method, which employs a chiral stationary phase (CSP), is the most common and powerful approach.[12]

The Underlying Principle

In direct chiral HPLC, the stationary phase is modified with a chiral selector. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. These differing interactions lead to different retention times, allowing for their separation.[11] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and widely used for separating a broad range of chiral compounds, including amino alcohols.[13]

dot

Caption: Workflow for Chiral HPLC Analysis.

Data Presentation: Chiral HPLC Separation Parameters

Method development in chiral HPLC is often empirical, requiring the screening of different columns and mobile phases.[11]

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Notes | Reference |

| Polysaccharide-based (e.g., Chiralpak® AD-H) | n-Hexane:Isopropanol (90:10, v/v) | 1.0 | UV (210 nm) | Good for diastereomer separation. | [12] |

| Polysaccharide-based | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | 1.0 | UV (210 nm) | Addition of a basic modifier like diethylamine is often crucial for good peak shape of amines. | [12] |

| Macrocyclic glycopeptide-based (e.g., Astec® CHIROBIOTIC™ T) | Methanol with 0.1% acetic acid and 0.1% triethylamine | 0.5 - 1.0 | UV (200-220 nm) or MS | Effective for polar and ionizable compounds like amino alcohols. | [14] |

Detailed Protocol: Chiral HPLC Method Development and Analysis

This protocol outlines a general strategy for developing a chiral HPLC method for the analysis of aminocyclopentanol isomers.

Materials and Equipment:

-

HPLC system with a pump, injector, column oven, and detector (UV or MS)

-

A selection of chiral columns (e.g., polysaccharide-based and macrocyclic glycopeptide-based)

-

HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile)

-

Additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA), Triethylamine (TEA))

-

Sample of racemic aminocyclopentanol

-

Sample of resolved, enantiomerically enriched aminocyclopentanol

Procedure:

-

Column and Mobile Phase Screening:

-

Begin by screening a set of versatile chiral columns (e.g., Chiralpak IA, IB, IC, etc.) with a standard set of mobile phases.

-

Normal Phase: Start with a mobile phase of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). A typical starting point is 90:10 (Hexane:Alcohol). For basic analytes like aminocyclopentanols, add a small amount of a basic modifier (e.g., 0.1% DEA) to improve peak shape.[14]

-